4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

説明

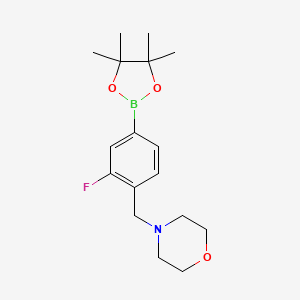

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a boronate ester derivative featuring a morpholine ring linked to a fluorinated benzyl group. This compound is structurally characterized by:

- A morpholine moiety (a six-membered heterocycle with one oxygen and one nitrogen atom), which enhances solubility and modulates electronic properties.

- A 2-fluoro substituent on the benzyl ring, providing electron-withdrawing effects that influence reactivity and stability.

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the para position of the benzyl ring, enabling participation in Suzuki-Miyaura cross-coupling reactions .

The compound is commercially available (e.g., CymitQuimica, BLD Pharm Ltd.) and is utilized in organic synthesis, materials science, and pharmaceutical research due to its versatility in forming carbon-carbon bonds .

特性

IUPAC Name |

4-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO3/c1-16(2)17(3,4)23-18(22-16)14-6-5-13(15(19)11-14)12-20-7-9-21-10-8-20/h5-6,11H,7-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINFDPZSZHPUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCOCC3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656448 | |

| Record name | 4-{[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073354-74-1 | |

| Record name | 4-{[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-(N-morpholinomethyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Palladium-Catalyzed Cross-Coupling

Method Overview:

This approach utilizes a Suzuki-Miyaura cross-coupling reaction, a widely accepted method for forming carbon-carbon bonds between aryl halides and boronic esters.

Preparation of Boronic Ester:

The key intermediate, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)boronic acid pinacol ester, is synthesized through esterification of the corresponding boronic acid with pinacol.-

- React 4-bromo-2-fluorobenzyl derivative with the boronic ester.

- Use palladium catalyst, typically Pd(PPh₃)₄ or Pd(dppf)Cl₂, under inert atmosphere.

- Employ a base such as sodium carbonate or potassium phosphate.

- Solvent system often involves a mixture of dioxane and water.

- Temperature: Approximately 100°C

- Duration: 4–6 hours

- Atmosphere: Inert (argon or nitrogen)

Outcome:

This yields the biaryl compound with the boronate ester attached to the benzyl position, which is then further functionalized to introduce the morpholine moiety.

Attachment of Morpholine via Nucleophilic Substitution

Method Overview:

The morpholine ring is introduced through nucleophilic substitution at the benzyl position.

- The boronic ester intermediate undergoes a subsequent reaction with morpholine, often under basic conditions.

- Alternatively, the boronic ester can be converted into a boronic acid, which then reacts with an activated benzyl halide derivative bearing morpholine.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

- Catalyst: None or palladium if a coupling is involved

- Temperature: Slightly elevated, around 80–100°C

- Time: 12–24 hours

Note:

The reaction may involve prior formation of a benzyl halide or activated intermediate to facilitate nucleophilic attack by morpholine.

Synthesis via Direct Boronate Ester Formation and Coupling

Method Overview:

This method involves the direct formation of the boronate ester followed by coupling with morpholine.

-

- React 4-formylphenyl hydrazide with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl) derivatives under dehydrating conditions.

- Use of dehydrating agents like trimethyl orthoformate or acid catalysts.

-

- The boronic ester reacts with a morpholine derivative under palladium catalysis.

- Reaction conditions mirror those of Suzuki coupling, with inert atmosphere and elevated temperature.

- Solvent: Dioxane/water mixture

- Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂

- Temperature: 100°C

- Duration: 4 hours

Yields:

Reported yields are approximately 71%, indicating efficiency of this synthetic route.

Summary of Key Reaction Data

Notes and Considerations

Purity and Handling:

The synthesized compound should be purified via column chromatography or recrystallization, and handled under inert atmosphere to prevent oxidation or hydrolysis of boronic esters.Reaction Monitoring:

Thin-layer chromatography (TLC) and LC-MS are essential for monitoring reaction progress and confirming product formation.Safety Precautions: Use appropriate protective equipment when handling palladium catalysts, boronic acids, and organic solvents.

化学反応の分析

Types of Reactions

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Nucleophilic or electrophilic reagents, such as halides, amines, and organometallic compounds, can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new functional group such as an alkyl or aryl group.

科学的研究の応用

Organic Synthesis

Versatile Building Block:

This compound serves as a versatile intermediate in the synthesis of complex organic molecules. It is particularly useful in pharmaceutical chemistry for the development of new drugs. The presence of the boronate moiety allows for various coupling reactions that are essential in constructing intricate molecular architectures.

Case Study:

A study demonstrated the use of this compound in synthesizing novel drug candidates through Suzuki-Miyaura cross-coupling reactions. The reaction conditions were optimized to achieve high yields and selectivity for the desired products, showcasing its utility in drug discovery .

Medicinal Chemistry

Enhancement of Drug Candidates:

The unique structural features of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine allow for modifications that can enhance the efficacy and selectivity of drug candidates. This is crucial for developing targeted therapies for various diseases.

Example Applications:

- Anti-inflammatory Agents: Modifications using this compound have led to the development of new anti-inflammatory agents that show improved activity compared to existing drugs .

- Anticancer Compounds: Its derivatives have been explored for their anticancer properties, with studies indicating that certain modifications can significantly increase potency against specific cancer cell lines .

Material Science

Development of Advanced Materials:

In material science, this compound is utilized in creating advanced materials such as polymers and coatings. Its chemical properties allow it to be integrated into materials that require specific functionalities.

Applications:

- Polymeric Coatings: Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties .

- Conductive Materials: Its derivatives are being explored for use in conductive materials due to their favorable electronic properties .

Bioconjugation Techniques

Attachment of Biomolecules:

The compound plays a significant role in bioconjugation techniques where biomolecules are attached to surfaces or other molecules. This is essential for diagnostics and therapeutic applications.

Case Study:

A recent study highlighted its application in attaching therapeutic agents to nanoparticles for targeted drug delivery systems. The bioconjugation process improved the stability and bioavailability of the drugs while minimizing side effects .

Data Tables

作用機序

The mechanism of action of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, which can be exploited in drug design.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features and applications of 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine with analogous compounds:

Key Differences and Implications

Substituent Position and Electronic Effects: The 2-fluoro substituent in the target compound enhances electron-withdrawing effects compared to methoxy (4b) or unsubstituted benzyl analogs (8, 10). This increases electrophilicity of the boronate group, improving reactivity in Suzuki-Miyaura couplings . Ortho vs.

Heterocyclic Variations :

- Morpholine derivatives (e.g., ) exhibit better solubility in polar solvents than piperazine analogs (e.g., BLD Pharm’s tert-butyl piperazine derivative), making them preferable in aqueous-phase reactions .

- Pyridine- or pyrimidine-containing boronate esters () enable coordination with transition metals, expanding utility in catalysis and materials science.

Biological and Material Applications :

- The target compound’s fluorine atom may enhance metabolic stability in drug candidates, as seen in benzylmorpholine-based cytochrome P450 inhibitors (e.g., 4-(2-fluorobenzyl)morpholine in ).

- Boronate esters in polymeric vesicles (e.g., ) rely on H₂O₂ sensitivity for glucose-responsive drug delivery. Substitution patterns (e.g., fluorine vs. methoxy) could tune disassembly kinetics.

生物活性

4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C17H26BNO3

- Molecular Weight : 303.21 g/mol

The structure incorporates a morpholine ring and a dioxaborolane moiety, which are crucial for its biological activity.

In Vitro Studies

Recent studies have highlighted the potential of related compounds in various in vitro assays:

While direct data on this compound is sparse, these related compounds suggest that it may exhibit similar potency against key targets involved in cancer progression and other diseases.

Case Studies

- Cancer Treatment : In a study involving boron-containing compounds, several derivatives were tested for their ability to inhibit tumor cell proliferation. Results indicated that modifications to the dioxaborolane moiety significantly enhanced cytotoxicity against various cancer cell lines .

- Neuroprotective Effects : Morpholine derivatives have been investigated for their neuroprotective properties in models of neurodegenerative diseases. These studies suggest that such compounds can modulate pathways involved in oxidative stress response and neuronal survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

- Absorption : The presence of the morpholine ring may enhance solubility and absorption.

- Distribution : Lipophilicity due to the dioxaborolane group may facilitate distribution across biological membranes.

- Metabolism : Potential metabolic pathways include hydroxylation and conjugation reactions typical for morpholine derivatives.

- Excretion : Studies suggest renal excretion as a primary route for similar compounds.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine, and how can yield optimization be addressed?

Methodological Answer:

The compound is typically synthesized via a multi-step procedure starting with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde. A reductive amination or nucleophilic substitution is employed to introduce the morpholine moiety. For example, General Procedure A (as described in ) involves reacting the aldehyde with morpholine under reducing conditions, yielding the product at 27% after column chromatography (hexanes/EtOAC + 0.25% Et₃N). To optimize yields:

- Purification : Use gradient elution with amine additives (e.g., Et₃N) to mitigate boronic ester decomposition .

- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times.

- Alternative Reducing Agents : Test NaBH(OAc)₃ or STAB for improved selectivity in reductive amination.

Advanced: What strategies enhance the reactivity of this boronic ester in Suzuki-Miyaura cross-coupling reactions, and how do steric/electronic factors influence coupling efficiency?

Methodological Answer:

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group enables cross-coupling, but steric hindrance from the benzyl-morpholine substituent may reduce reactivity. Strategies include:

- Catalyst Screening : Use PdCl₂(dppf) or XPhos-Pd-G3 to enhance turnover in sterically demanding systems .

- Microwave-Assisted Reactions : Reduce reaction times and improve conversion rates under controlled temperature/pressure .

- Solvent Optimization : Test polar aprotic solvents (DME, THF) with aqueous bases (K₂CO₃, CsF) to stabilize the boronate intermediate .

- Electronic Tuning : Fluorine at the 2-position increases electrophilicity of the aryl ring, potentially accelerating transmetallation .

Analytical: Which spectroscopic and chromatographic methods are most reliable for characterizing and quantifying this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structure via diagnostic signals:

- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect boronic acid hydrolysis products .

- Elemental Analysis : Verify boron content (theoretical: ~3.5%) to confirm stoichiometry .

Contradictions: How can researchers reconcile discrepancies in reported synthetic yields (e.g., 27% vs. higher yields in similar boronic esters)?

Methodological Answer:

Low yields (e.g., 27% in ) may arise from:

- Intermediate Instability : The benzaldehyde precursor may degrade under prolonged reaction conditions. Use in-situ generation or stabilize with Lewis acids (e.g., MgSO₄) .

- Side Reactions : Competitive formation of Schiff bases or over-reduction. Introduce protecting groups (e.g., Boc for amines) or optimize stoichiometry .

- Purification Losses : Replace silica gel chromatography with preparative HPLC for polar byproducts .

Applications: How does the fluorine substituent and morpholine moiety influence this compound’s utility in medicinal chemistry?

Methodological Answer:

- Fluorine Effects : Enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. Also modulates electronic properties for improved target binding (e.g., kinase inhibitors) .

- Morpholine Role : Acts as a solubilizing group and hydrogen-bond acceptor, improving pharmacokinetics. Used in CNS-targeted drugs due to blood-brain barrier penetration .

- Case Study : Analogues with morpholine-boronic esters have been used in PROTACs (proteolysis-targeting chimeras) for selective protein degradation .

Safety: What precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Boron-containing waste must be neutralized with aqueous NaOH (pH >10) before disposal as hazardous chemical waste .

- Storage : Store at 0–6°C under inert atmosphere (Ar/N₂) to prevent boronic ester hydrolysis .

Mechanistic Studies: How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic cycles?

Methodological Answer:

- DFT Calculations : Model the transmetallation step with Pd catalysts to identify transition states and activation barriers. Focus on steric effects from the morpholine group .

- Docking Studies : Screen against target proteins (e.g., proteases) to predict binding modes influenced by fluorine and boronic ester groups .

- Solvent Modeling : Use COSMO-RS to optimize solvent-catalyst interactions and improve reaction yields .

Comparative Analysis: How does this compound’s reactivity differ from non-fluorinated or morpholine-free boronic esters?

Methodological Answer:

- Fluorine Impact : Increases electrophilicity of the aryl ring, accelerating oxidative addition but potentially increasing protodeboronation risk. Compare kinetics with 4-methyl analogues .

- Morpholine Effects : Electron-donating nature may slow transmetallation. Conduct Hammett studies to quantify substituent effects .

- Case Data : Non-fluorinated analogs (e.g., 4-(4-boronobenzyl)morpholine) show 10–15% lower coupling efficiency in Suzuki reactions under identical conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。